Physicochemical Property Comparison: Lipophilicity and Hydrogen Bonding Profile
The target compound exhibits a computed XLogP3-AA value of 2, with 0 hydrogen bond donors and 3 hydrogen bond acceptors [1]. This contrasts with the closely related analog 6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline, which is expected to be more lipophilic and possess a different hydrogen bonding pattern due to the methoxy substituents. A controlled comparative measurement is not available in the public domain, limiting the strength of this inference.
| Evidence Dimension | Computed XLogP3-AA |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline (data not publicly available for direct comparison) |
| Quantified Difference | Qualitative expectation of lower lipophilicity and fewer H-bond donors for the target compound. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A lower XLogP and distinct H-bond profile can significantly influence solubility, permeability, and off-target binding, making a direct analog unsuitable for lead optimization without retesting.
- [1] PubChem Compound Summary for CID 122160359, 2-{Pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information (NCBI). View Source
